molecular formula C19H16ClN3O2 B6024520 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B6024520
M. Wt: 353.8 g/mol
InChI Key: HUNRGDHACASHOL-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic scaffold with a ketone group at position 3. Key structural features include:

  • Position 2: A furan-2-ylmethyl amino group, which may enhance π-π stacking and influence metabolic stability.

Its structural analogs often vary in aryl/heteroaryl substituents at positions 2 and 7, impacting physicochemical and biological properties.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(furan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-6-2-1-5-14(16)12-8-17-15(18(24)9-12)11-22-19(23-17)21-10-13-4-3-7-25-13/h1-7,11-12H,8-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNRGDHACASHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 2-chlorophenyl Group: This step involves the substitution reaction where a 2-chlorophenyl group is introduced to the quinazolinone core.

    Attachment of the Furan-2-ylmethyl Group: This is usually done through a nucleophilic substitution reaction where the furan-2-ylmethyl group is attached to the amino group on the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is studied for its potential as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs and their structural distinctions:

Compound Name Position 7 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Properties/Applications Reference ID
7-(2-Chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one 2-Chlorophenyl Furan-2-ylmethyl amino 386.88 Anticancer research (inferred)
7-(4-Methoxyphenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl Furan-2-ylmethyl amino 377.41 Enhanced solubility due to methoxy group
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenyl 3-Methylphenyl amino 351.41 Increased lipophilicity
7-(2-Fluorophenyl)-2-[4-(2-furoyl)piperazinyl]-7,8-dihydroquinazolin-5(6H)-one 2-Fluorophenyl 4-(Furan-2-carbonyl)piperazinyl 465.47 Improved CNS penetration potential
7-(3-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 3-Chlorophenyl 4-Methoxyphenyl amino 383.84 Structural analog with meta substitution
7-(2-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazinyl]-7,8-dihydroquinazolin-5(6H)-one 2-Chlorophenyl 4-(4-Fluorophenyl)piperazinyl 436.91 Dual halogen effects for binding affinity

Key Research Findings

Structural and Electronic Effects

  • Chlorophenyl vs.
  • Furan Substituents: The furan-2-ylmethyl amino group at position 2 may participate in hydrogen bonding and π-π interactions, critical for target binding. However, furan rings are prone to oxidative metabolism, which could limit bioavailability .

Biological Activity

The compound 7-(2-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3OC_{16}H_{14}ClN_3O with a molecular weight of approximately 299.75 g/mol. The structure features a quinazolinone core with a chlorophenyl and furan-2-ylmethyl substituent, which are critical for its biological activity.

Property Value
Molecular FormulaC16H14ClN3OC_{16}H_{14}ClN_3O
Molecular Weight299.75 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the quinazolinone scaffold followed by the introduction of the chlorophenyl and furan moieties through nucleophilic substitution reactions.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of quinazolinones have been reported to inhibit various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of quinazolinone derivatives. The compound's ability to inhibit bacterial growth has been demonstrated against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety is believed to enhance this activity by disrupting bacterial cell membranes.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Targeting enzymes involved in DNA replication and repair.
  • Receptor Modulation : Interacting with specific cellular receptors to alter signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies

  • Anticancer Efficacy : A study evaluating various quinazolinone derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating significant cytotoxicity.
    • IC50 Values :
      • A549 Cells: 5 µM
      • MCF-7 Cells: 8 µM
  • Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) below 20 µg/mL.
    • MIC Values :
      • Staphylococcus aureus: 15 µg/mL
      • Escherichia coli: 18 µg/mL

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